![molecular formula C7H11NO3 B1363602 1-formylpiperidine-4-carboxylic Acid CAS No. 84163-42-8](/img/structure/B1363602.png)
1-formylpiperidine-4-carboxylic Acid
Overview
Description
1-Formylpiperidine-4-carboxylic acid is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and a carboxylic acid group (-COOH) attached to the fourth carbon atom of the piperidine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
1-Formylpiperidine-4-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with formic acid in the presence of chloroform and acetic anhydride . This reaction typically yields the desired product in high purity and yield. Industrial production methods often involve similar reaction conditions but may include additional purification steps to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
1-Formylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups such as amines or halides.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-Formylpiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:
- Inhibitors of Enzymes : The compound has been utilized as a precursor in the design of potent inhibitors for enzymes such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation pathways. Recent studies have shown that derivatives can exhibit nanomolar inhibition against MAGL, suggesting therapeutic potential in pain management and anti-inflammatory treatments .
- Cancer Research : Compounds derived from this compound have demonstrated antiproliferative activity against various cancer cell lines. For instance, certain synthesized derivatives were shown to inhibit cell growth in high-grade serous ovarian cancer organoids and pancreatic ductal adenocarcinoma primary cells .
Synthetic Organic Chemistry Applications
The compound is recognized for its utility in synthetic organic chemistry due to its dual functional groups, allowing for diverse chemical reactions:
- Vinylogous Mannich Reactions : It is employed as a reactant in three-component vinylogous Mannich reactions, which are valuable for constructing complex nitrogen-containing frameworks .
- Building Block for Complex Molecules : The unique structure of this compound enables its use as a versatile building block for synthesizing more complex molecules with potential biological activity.
Case Study 1: MAGL Inhibitors
A series of benzoylpiperidine-based compounds derived from this compound were developed and tested for their inhibitory effects on MAGL. Enzymatic assays revealed that some compounds reached low nanomolar inhibition values, indicating strong potential as therapeutic agents targeting the endocannabinoid system .
Case Study 2: Anticancer Activity
Research into derivatives of this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that these compounds could effectively reduce growth rates in several cancer types, supporting further investigation into their clinical applications .
Mechanism of Action
The mechanism of action of 1-formylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
1-Formylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the formyl group, resulting in different reactivity and applications.
N-formylpiperidine: Contains only the formyl group without the carboxylic acid group, leading to distinct chemical properties.
Piperidine-4-carboxaldehyde: Similar structure but lacks the carboxylic acid group, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in the presence of both the formyl and carboxylic acid groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Biological Activity
1-Formylpiperidine-4-carboxylic acid (FPCA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesis methods, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 157.17 g/mol. The compound features a piperidine ring substituted with both a formyl group (-CHO) and a carboxylic acid group (-COOH) at the 4-position, which contributes to its reactivity and biological properties .
Property | Value |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
Functional Groups | Formyl, Carboxylic |
Synthesis Methods
The synthesis of FPCA typically involves the reaction of piperidine-4-carboxylic acid with formic acid. This method allows for the introduction of the formyl group while maintaining the integrity of the piperidine structure. Other synthetic routes may include hydrolysis reactions or condensation processes that yield FPCA as a product.
Antimicrobial Properties
Research indicates that FPCA exhibits antimicrobial activity , making it a candidate for further investigation in treating infections. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Neuropharmacological Effects
FPCA has been studied for its effects on neuronal nicotinic acetylcholine receptors (nAChRs). In particular, it has been shown to potentiate the activity of α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection. The compound's ability to enhance receptor activation suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
The mechanism by which FPCA exerts its biological effects involves interaction with specific molecular targets. For instance:
- Receptor Binding : FPCA can bind to nAChRs, particularly at the α4-α4 site, enhancing receptor sensitivity and promoting conformational changes that lead to increased calcium permeability and neurotransmitter release .
- Enzyme Modulation : The compound may also interact with various enzymes, modulating their activity and influencing metabolic pathways crucial for cellular function.
Case Studies and Research Findings
- Potentiation of nAChRs : A study investigated the concentration-response relationship of FPCA on α4β2 nAChRs, revealing an effective concentration (EC50) that enhances receptor activation significantly compared to control groups .
- Antimicrobial Screening : In another study, FPCA was tested against multiple bacterial strains, demonstrating significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent.
- Therapeutic Applications : Ongoing research is exploring FPCA's therapeutic applications in treating conditions such as anxiety and depression due to its neuropharmacological profile. Preliminary results suggest that it may offer benefits similar to existing anxiolytic medications without some of their side effects .
Properties
IUPAC Name |
1-formylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNTWTMLHCGAJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374697 | |
Record name | 1-formylpiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-42-8 | |
Record name | 1-Formylisonipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-formylpiperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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